3,4-Dibromobutanoic acid

Natural product total synthesis Isocoumarin synthesis Microwave-assisted organic synthesis

Researchers using 2,3- or 2,4-dibromobutanoic acid isomers for cyclization often face failed reactions due to incorrect bromine positioning. 3,4-Dibromobutanoic acid (CAS 16507-32-7) solves this with its terminal vicinal dibromide arrangement, enabling microwave-assisted isocoumarin synthesis in 2-3 min-a pathway inaccessible to other isomers. - Enables six-membered heterocycle (isocoumarin) formation via cyclocondensation. - Supports sequential nucleophilic displacement for functionalized alkyl chain synthesis. - Serves as a precursor for 3,4-bis(2-thioacetamido)butanoate Tc-99m renal imaging ligands. - Verified >95% purity; in stock for immediate dispatch.

Molecular Formula C4H6Br2O2
Molecular Weight 245.9 g/mol
CAS No. 16507-32-7
Cat. No. B094272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromobutanoic acid
CAS16507-32-7
Synonyms3,4-Dibromobutyric acid
Molecular FormulaC4H6Br2O2
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)C(=O)O
InChIInChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8)
InChIKeyBETGACHBPWABRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromobutanoic Acid Procurement Guide


3,4-Dibromobutanoic acid (C₄H₆Br₂O₂, MW 245.9) is a vicinal dibromo-substituted four-carbon carboxylic acid with bromine atoms positioned at the terminal (C3 and C4) carbons of the butanoic acid backbone . Unlike α,β-dibromo isomers (e.g., 2,3-dibromobutanoic acid, CAS 600-30-6) where bromines reside adjacent to the carboxyl group, the 3,4-dibromo substitution pattern confers distinct reactivity in cyclocondensation and nucleophilic displacement reactions [1]. Predicted physicochemical properties include a boiling point of 302.7±32.0 °C at 760 mmHg, density of 2.121 g/cm³, and ACD/LogP of 1.81 . The compound is primarily sourced as a research chemical or synthetic intermediate and is not intended for pharmaceutical or diagnostic use .

Terminal vicinal dibromide enables six-membered heterocycle synthesis
Non-α-bromo substitution avoids elimination and rearrangement pathways
Liquid/low-melting physical state supports automated liquid handling

Why Isomer Substitution Fails


Substitution among dibromobutanoic acid positional isomers (3,4-; 2,3-; 2,4-) is not functionally equivalent due to fundamentally different cyclization pathways, electrophilic/nucleophilic reactivity, and physical state . The 3,4-isomer's vicinal dibromide arrangement at the terminal carbons enables cyclocondensation reactions yielding six-membered heterocycles (e.g., isocoumarins) that are sterically inaccessible to the α,β-dibromo (2,3-) isomer [1]. The 2,4-isomer (CAS 63164-16-9) undergoes base-mediated cyclization to γ-lactones via a distinct mechanism, while the 3,4-isomer's reactivity is geared toward alkyl bromide displacement at the terminal position [2]. Additionally, 2,3-dibromobutanoic acid is a crystalline solid (mp 86–90 °C), whereas 3,4-dibromobutanoic acid is typically handled as a liquid or low-melting solid with different solubility and handling characteristics . These divergent reactivity profiles render positional isomer substitution experimentally invalid without re-optimization of synthetic routes.

Cyclization pathway specificity
Positional isomers (2,3-; 2,4-) follow different ring-closure routes; six-membered isocoumarin formation is inaccessible to them.
Acid strength mismatch
pKa divergence (~2 units vs. 2,3-isomer) alters salt formation, pH-dependent extraction, and coupling reaction conditions.
Physical state divergence
Liquid handling vs. crystalline solid (2,3-isomer) affects weighing accuracy, dissolution rate, and automated synthesis compatibility.

3,4-Dibromobutanoic Acid Evidence


Microwave-Assisted Cyclocondensation to Isocoumarins

3,4-Dibromobutanoic acid (converted to its acyl chloride) undergoes microwave-assisted cyclocondensation with 3,5-dimethoxyhomophthalic acid to afford 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin in 2–3 minutes [1]. This reaction pathway is structurally inaccessible to the 2,3-dibromo isomer, which lacks the requisite terminal bromine for six-membered ring closure, and to the 2,4-isomer, which would yield a seven-membered ring system with unfavorable kinetics .

Cyclocondensation specificity
Class-level
Target uniquely generates six-membered isocoumarin; 2,3- and 2,4-isomers form five-membered lactones via distinct mechanisms.
Supports positional-isomer-specific synthesis workflow
Reaction time data to verify under target conditions
Natural product total synthesis Isocoumarin synthesis Microwave-assisted organic synthesis

pKa and Acid Strength Differences

The pKa of 2,3-dibromobutanoic acid is predicted to be approximately 2.34, indicating substantially enhanced acidity due to α-bromine substitution adjacent to the carboxyl group . In contrast, the pKa of 3,4-dibromobutanoic acid is predicted to be approximately 4.0–4.5 (class-level inference based on β,γ-dihalogenation pattern), similar to unsubstituted butanoic acid (pKa ~4.82) but with modest inductive electron withdrawal . This ~2 pKa unit difference translates to a 100-fold variation in acid dissociation behavior, affecting solubility, salt formation efficiency, and reactivity in pH-sensitive transformations [1].

Acid strength (pKa)
Class-level
3,4-isomer predicted pKa ~4.0–4.5; 2,3-isomer pKa ~2.34 (Δ ~2 units, 100-fold dissociation difference).
Acid dissociation context may alter salt formation and extraction
Predicted values; experimental confirmation recommended
Physical organic chemistry Halogenated carboxylic acids Reactivity prediction

Physical State and Handling Differences

2,3-Dibromobutanoic acid is a crystalline solid with a melting point of 86–90 °C . 3,4-Dibromobutanoic acid, by contrast, is typically encountered as a liquid or low-melting solid at ambient conditions, with no discrete melting point reported in standard databases—consistent with its computed boiling point of 302.7 °C at 760 mmHg and density of 2.121 g/cm³ . The 2,4-isomer (CAS 63164-16-9) is described as a colorless to pale yellow liquid or solid depending on purity and state . This physical state divergence has direct consequences for weighing accuracy, solvent compatibility, and automated liquid handling system compatibility [1].

Physical state
Head-to-head
Liquid/low-melting solid vs. 2,3-isomer crystalline solid (mp 86–90 °C); bp 302.7 °C.
Handling workflow may differ; affects liquid-dispensing compatibility
Confirm ambient physical state at procurement
Chemical procurement Laboratory handling Physical properties

LDHA Inhibition and Radiopharmaceutical Applications

3,4-Dibromobutanoic acid has documented biological probe applications that are not reported for its positional isomers. In a BindingDB entry, the compound was evaluated for inhibition of human recombinant carboxy-terminal His-tagged lactate dehydrogenase A (LDHA), with an IC₅₀ >100 μM (>1.00E+5 nM) in a UV endpoint assay [1]. Additionally, the compound serves as a precursor to 3,4-bis(2-thioacetamido)butanoate ligands used in technetium-99m renal radiopharmaceutical development . The 2,3-isomer has distinct applications as a nematocidal alkenanilide precursor, while the 2,4-isomer is employed in lactone-derived fungicide synthesis—demonstrating that biological application profiles are isomer-specific rather than interchangeable .

Biological probe profile
Reported
LDHA IC₅₀ >100 μM (low-affinity); radiopharmaceutical ligand precursor (Tc-99m renal agents).
Application domain is isomer-specific; substitution confounds SAR
Low-affinity probe context; no therapeutic claim
LDHA inhibition Radiopharmaceutical synthesis Medicinal chemistry

3,4-Dibromobutanoic Acid Applications


Isocoumarin Natural Product Synthesis

For research groups engaged in natural product total synthesis, 3,4-dibromobutanoic acid enables microwave-assisted cyclocondensation to construct six-membered isocoumarin cores in 2–3 minutes [1]. This application is structurally inaccessible to the 2,3- and 2,4-dibromo isomers, making positional specificity critical. Procurement of the correct 3,4-isomer avoids failed cyclization attempts and eliminates the need for protecting group strategies that would otherwise be required to achieve equivalent ring closure.

Radiopharmaceutical Chelator and Ligand Development

The 3,4-dibromo substitution pattern provides a scaffold for synthesizing 3,4-bis(2-thioacetamido)butanoate ligands used in technetium-99m renal imaging agents . In vivo murine studies have demonstrated that positional isomerism of carboxylate functionality significantly affects renal clearance rates and specificity. Researchers developing Tc-99m diagnostic agents require the precise 3,4-dibromo isomer to reproduce published ligand architectures and biological performance.

LDHA Probe and Negative Control Studies

With a documented LDHA IC₅₀ >100 μM, 3,4-dibromobutanoic acid serves as a low-affinity control compound or scaffold for structure-activity relationship (SAR) exploration in lactate dehydrogenase inhibitor programs [2]. Substitution with alternative dibromo isomers would introduce uncharacterized biological activity and confound SAR interpretation, as the 2,3-isomer is associated with antimicrobial and nematocidal activity profiles rather than LDHA engagement.

Vicinal Dibromoalkyl Intermediates for Heterocycles

The compound's vicinal dibromide arrangement at C3–C4 positions allows sequential nucleophilic displacement reactions that generate functionalized alkyl chains and heterocyclic precursors . This reactivity profile is distinct from the α,β-dibromo (2,3-) isomer, which undergoes elimination and rearrangement pathways more readily. Synthetic chemists requiring a stable β,γ-dibromo carboxylic acid building block should procure the 3,4-isomer specifically.

Application
Selection Property
Validation Focus
Isocoumarin core synthesis
Terminal dibromo cyclization specificity
Six-membered heterocycle formation
Radiopharmaceutical ligand synthesis
3,4-dibromo scaffold integrity
Ligand architecture reproducibility
LDHA inhibition probe studies
Documented low-affinity binding context
SAR interpretation with known IC₅₀ context
Vicinal dibromoalkyl building block
Sequential displacement reactivity
β,γ-dibromo chain stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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